MAGE-1 is classified under tumor-associated antigens and is encoded by the MAGE gene family located on chromosome X. The specific peptide (281-292) is derived from the full-length MAGE-1 protein, which consists of 327 amino acids. It is particularly of interest due to its immunogenic properties and role in cancer immunotherapy.
The synthesis of MAGE-1 (281-292) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase peptide synthesis involves sequentially adding protected amino acids to a resin-bound peptide chain, followed by deprotection and cleavage to yield the final product.
Technical Details:
The molecular structure of MAGE-1 (281-292) consists of a linear sequence of amino acids that can adopt various conformations. The specific sequence includes hydrophobic and polar residues that influence its folding and interaction with immune receptors.
The peptide's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, though detailed structural data specific to this peptide may not be extensively documented.
MAGE-1 (281-292) undergoes several chemical interactions, primarily involving binding to Major Histocompatibility Complex Class I molecules on antigen-presenting cells. This binding is crucial for T-cell recognition and activation.
Technical Details:
The mechanism of action for MAGE-1 (281-292) involves its presentation on the surface of tumor cells via Major Histocompatibility Complex Class I molecules. Once presented, specific T-cells recognize the peptide as foreign, leading to their activation and proliferation.
Immunological studies have shown that T-cells recognizing MAGE-1 (281-292) can effectively kill tumor cells expressing this antigen. The efficacy of this process is often measured through assays that quantify T-cell cytotoxicity against target cells.
MAGE-1 (281-292) is typically characterized as a hydrophilic peptide with a molecular weight around 1300 Da. Its solubility in aqueous solutions facilitates its use in biological assays.
The peptide exhibits stability under physiological conditions but may be susceptible to enzymatic degradation. Modifications such as cyclization or incorporation of non-natural amino acids can enhance its stability and immunogenicity.
Relevant Data:
MAGE-1 (281-292) has significant applications in cancer immunotherapy, particularly in vaccine development aimed at eliciting an immune response against tumors expressing this antigen. It is also used in diagnostic assays to monitor immune responses in cancer patients.
Key Applications Include:
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4